2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperazine intermediates, followed by their coupling to form the desired compound. Common synthetic routes include:
Formation of Pyridazine Intermediate: This step involves the reaction of tert-butyl-substituted pyridazine with appropriate reagents under controlled conditions.
Coupling with Piperazine: The pyridazine intermediate is then reacted with piperazine to form the core structure.
Introduction of the Oxadiazole Ring: The final step involves the cyclization reaction to introduce the oxadiazole ring, often using reagents like hydrazine and carbon disulfide under specific conditions.
Chemical Reactions Analysis
2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anti-cancer properties.
Material Science: The unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, 2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole stands out due to its unique trifluoromethyl and oxadiazole moieties. Similar compounds include:
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine core but differ in their additional functional groups and biological activities.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound has a similar piperazine structure but lacks the oxadiazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N6O/c1-15(2,3)11-4-5-12(21-20-11)25-8-6-24(7-9-25)10-13-22-23-14(26-13)16(17,18)19/h4-5H,6-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQSTOSWWJLNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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